![molecular formula C18H13F2N3OS B12630151 (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,5]thiadiazines. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,5]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzylidene group: This step involves the condensation of the imidazo[2,1-b][1,3,5]thiadiazine core with 4-fluorobenzaldehyde under basic conditions to form the desired (7Z)-isomer.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 2-fluorophenyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can occur at the imidazo ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzylidene and phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with dihydroimidazo rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine atoms.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitution patterns.
Bis(4-fluorophenyl)methanone: Another compound with fluorine atoms on phenyl rings.
Uniqueness:
- The unique imidazo[2,1-b][1,3,5]thiadiazine core structure sets it apart from other fluorinated compounds.
- The specific arrangement of fluorine atoms and the (7Z)-configuration contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13F2N3OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(7Z)-3-(2-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-7-5-12(6-8-13)9-15-17(24)23-10-22(11-25-18(23)21-15)16-4-2-1-3-14(16)20/h1-9H,10-11H2/b15-9- |
InChI Key |
JIIYRGTUQVOLBG-DHDCSXOGSA-N |
Isomeric SMILES |
C1N(CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N21)C4=CC=CC=C4F |
Canonical SMILES |
C1N(CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N21)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


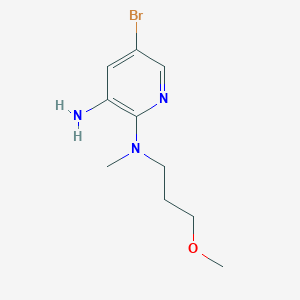
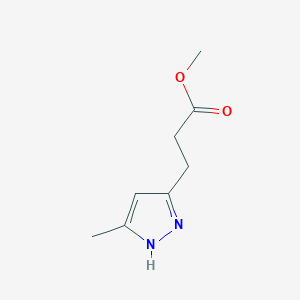
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
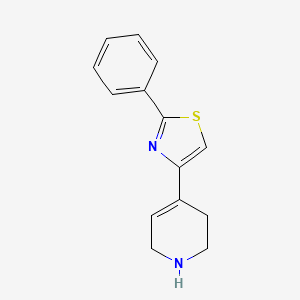
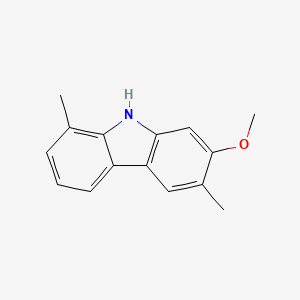
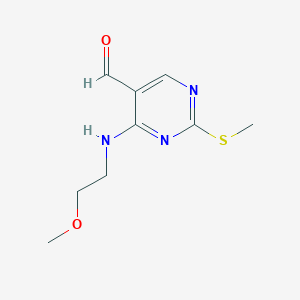
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
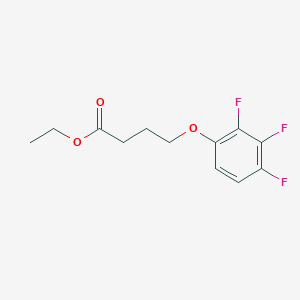
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
